5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
CAS No.: 136011-41-1
Cat. No.: VC17140751
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136011-41-1 |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-prop-2-enylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C16H18N2O4S/c1-2-6-13-14(20)17-16(21)18(11-22-10-9-19)15(13)23-12-7-4-3-5-8-12/h2-5,7-8,19H,1,6,9-11H2,(H,17,20,21) |
| Standard InChI Key | DCWJSTOOWZNPLD-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil belongs to the class of pyrimidine analogs, featuring a uracil core modified at the N1, C5, and C6 positions. The N1 position is substituted with a 2-hydroxyethoxymethyl group, while the C5 and C6 positions bear an allyl chain and a phenylthio moiety, respectively. These modifications enhance its pharmacokinetic properties, including solubility and metabolic stability, compared to unmodified uracil derivatives.
The molecular formula is C₁₆H₁₈N₂O₄S, with a molar mass of 334.4 g/mol. Its IUPAC name is 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-prop-2-enylpyrimidine-2,4-dione, reflecting the positions and types of substituents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 136011-41-1 |
| Molecular Formula | C₁₆H₁₈N₂O₄S |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-prop-2-enylpyrimidine-2,4-dione |
| SMILES Notation | C=CCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Structural-Activity Relationships
The antiviral efficacy of this compound is closely tied to its substituents:
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Allyl Group (C5): Enhances hydrophobic interactions with the reverse transcriptase enzyme’s hydrophobic pocket .
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Phenylthio Moiety (C6): Facilitates π-π stacking with aromatic residues in the enzyme’s binding site .
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2-Hydroxyethoxymethyl Group (N1): Improves solubility and reduces metabolic degradation compared to bulkier alkyl chains.
Modifications at these positions have been shown to preserve activity against mutant HIV-1 strains resistant to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) . For example, the compound retains efficacy against viruses with mutations such as 100-Leu→Ile and 181-Tyr→Cys in reverse transcriptase, which confer resistance to other NNRTIs .
Synthesis and Chemical Modification
Synthetic Pathways
The synthesis of 5-allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves multi-step reactions starting from uracil or its derivatives:
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Introduction of the Allyl Group: Uracil is alkylated at C5 using allyl bromide under basic conditions .
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Sulfur Incorporation at C6: A nucleophilic aromatic substitution replaces a leaving group (e.g., chloride) with phenylthiolate .
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N1 Alkylation: The 2-hydroxyethoxymethyl group is introduced via reaction with chloromethyl ethyl ether followed by hydrolysis .
Key Reaction Conditions
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Phenylthio Incorporation: Requires Cu(I) catalysis in anhydrous THF .
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N1 Modification: Achieved using Mitsunobu conditions (DIAD, PPh₃) to ensure regioselectivity.
Structural Analogues and Derivatives
Recent studies have explored derivatives with improved potency and resistance profiles:
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Benzo[d]thiazolyl Modifications: Substituting the phenylthio group with a benzo[d]thiazol-2-ylmethyl moiety enhances binding affinity to mutant HIV-1 RT .
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Thiouracil Variants: Replacing the C2 carbonyl with a thiocarbonyl group improves metabolic stability .
Biological Activity and Mechanisms
Antiviral Efficacy
5-Allyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil exhibits nanomolar inhibitory activity against HIV-1 strain IIIB in CEM cells (EC₅₀ = 12–45 nM) . Its mechanism involves non-competitive inhibition of reverse transcriptase, preventing the conversion of viral RNA to DNA .
Table 2: Activity Against HIV-1 Mutants
| Mutation (RT Position) | Fold Resistance* |
|---|---|
| 100-Leu→Ile | 1.2 |
| 181-Tyr→Cys | 2.8 |
| 188-Tyr→His | 4.1 |
| *Fold resistance relative to wild-type HIV-1 . |
Pharmacological and Toxicological Profiles
Metabolic Stability
The 2-hydroxyethoxymethyl group confers resistance to hepatic cytochrome P450 enzymes, with a half-life of 6.2 hours in human liver microsomes. This contrasts with earlier NNRTIs like nevirapine (t₁/₂ = 1.5 hours) .
Toxicity Considerations
Applications and Future Directions
Therapeutic Prospects
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HIV-1 Therapy: Potential as a second-line NNRTI for resistant strains .
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Combination Regimens: Synergistic effects observed with tenofovir and emtricitabine in vitro .
Research Priorities
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Resistance Profiling: Comprehensive analysis against emerging RT mutations.
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Prodrug Development: Ester derivatives to enhance oral bioavailability.
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